InhA Biochemical Potency and Fragment-Based Elaboration Trajectory vs. Other InhA Fragment Hits
In the primary screening study, 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (Fragment 12) demonstrated an InhA biochemical pIC50 of <3.0 (IC50 > 1 mM), classifying it as a weak but structurally informative fragment hit [1]. Critically, its value lies not in its standalone potency but in its demonstrated elaboration potential: simple methylation to yield Compound 38 improved the pIC50 to 4.0, while merging with another fragment (Fragment 24) to produce urea 37 further increased the pIC50 to 4.1 [1]. In contrast, the pyrazole fragment hits 9 and 34, despite higher standalone potencies (pIC50 of 3.4 and <3.0 respectively), lack the critical urea-mediated interaction with Tyr158, limiting their immediate utility for structure-guided merging [1][2]. This positions the 3-pyridylmethyl urea isomer as a validated, crystallographically enabled starting point for structure-based lead optimization.
| Evidence Dimension | InhA Biochemical Inhibition and Fragment Elaboration Potential |
|---|---|
| Target Compound Data | pIC50 < 3.0 (IC50 > 1 mM) for Fragment 12; elaborated derivative Compound 38 pIC50 = 4.0; merged derivative Urea 37 pIC50 = 4.1 |
| Comparator Or Baseline | Fragment 9 (pyrazole hit): pIC50 = 3.4; Fragment 34 (pyrazole hit): pIC50 < 3.0; neither demonstrated urea-mediated Tyr158 interaction |
| Quantified Difference | Fragment 12: 0.4 log unit improvement to pIC50 4.0 upon methylation; Comparator Fragment 9: no reported elaboration trajectory conserving Tyr158 H-bond. Baseline fragment parent (Fragment 12) to merged Urea 37: >10-fold potency gain (pIC50 <3.0 to 4.1). |
| Conditions | Mycobacterium tuberculosis InhA biochemical assay; compounds tested up to 1 mM; pIC50 values represent mean +/- SD of one independent experiment in duplicate [1]. X-ray co-crystal structure (PDB 5OIL) at 2.76 Angstrom resolution confirms specific binding interactions [2]. |
Why This Matters
For a procurement or project scientist, this compound offers a unique starting point with a defined, crystallographically proven binding mode and a measurable, multi-step potency improvement trajectory that is not available from other in-class fragment hits.
- [1] Prati, F., Zuccotto, F., Fletcher, D., Convery, M.A., Fernandez-Menendez, R., Bates, R., Encinas, L., Zeng, J., Chung, C.W., De Dios Anton, P. and Mendoza-Losana, A. (2018) 'Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA', ChemMedChem, 13(7), pp. 672-677. doi: 10.1002/cmdc.201700774. View Source
- [2] Convery, M.A. (2017) 'InhA (T2A mutant) complexed with 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea', Protein Data Bank, PDB ID: 5OIL. doi: 10.2210/pdb5oil/pdb. View Source
